molecular formula C15H19N3OS B5758904 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B5758904
M. Wt: 289.4 g/mol
InChI Key: BLTZJGQRVYTAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thiadiazole family and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes in the brain and other tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has a number of interesting biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may have implications for the treatment of certain neurological disorders. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is that it has been found to have a relatively low toxicity. This means that it can be used in a variety of experimental settings without causing harm to the subjects being studied. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease. This compound's ability to modulate dopamine release in the brain could be useful in this regard. Another potential future direction is in the development of new anti-inflammatory agents, based on the properties of this compound. Finally, further research is needed to fully understand the mechanism of action of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide, which could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-phenylethylamine with thiosemicarbazide to form the intermediate 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product.

Scientific Research Applications

3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been found to have an effect on the release of dopamine in the brain. This compound has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11(2)10-13(19)16-15-18-17-14(20-15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTZJGQRVYTAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.